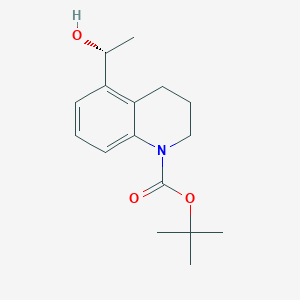
tert-Butyl (R)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of tert-Butyl ®-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Hydroxyethyl Group: This step involves the addition of an ethyl group to the quinoline core, which can be achieved through a Grignard reaction.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
tert-Butyl ®-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include PCC for oxidation, LiAlH4 for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. Major products formed from these reactions include ketones, tetrahydroquinoline derivatives, and free carboxylic acids.
Scientific Research Applications
tert-Butyl ®-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of quinoline-based structures.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
tert-Butyl ®-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-3-carboxylic acid: Lacks the tert-butyl and hydroxyethyl groups, making it less versatile in certain synthetic applications.
tert-Butyl 4-hydroxyquinoline-3-carboxylate: Similar in structure but with a hydroxy group at a different position, leading to different reactivity and applications.
The uniqueness of tert-Butyl ®-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 5-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11(18)12-7-5-9-14-13(12)8-6-10-17(14)15(19)20-16(2,3)4/h5,7,9,11,18H,6,8,10H2,1-4H3/t11-/m1/s1 |
InChI Key |
DJPBUGLLVVRGJP-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



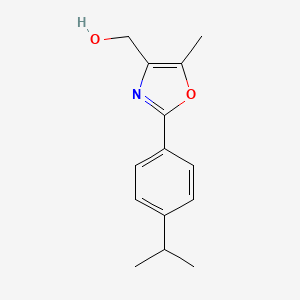
![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
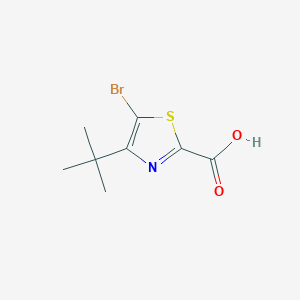
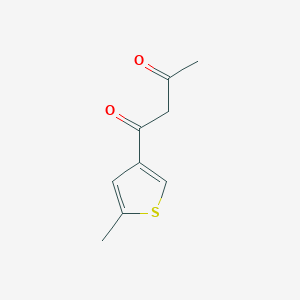
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)

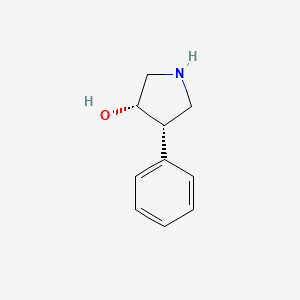
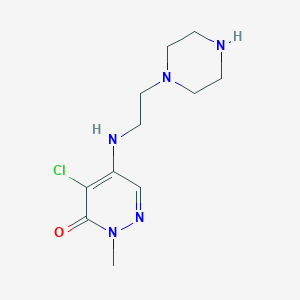
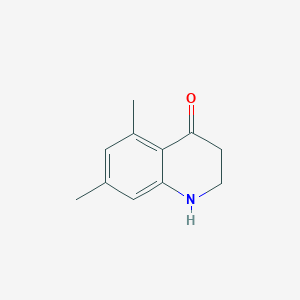
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
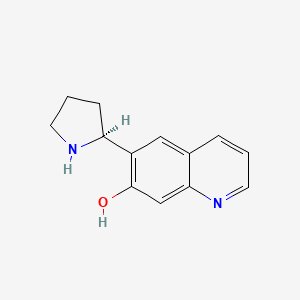
![tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate](/img/structure/B13323595.png)

